molecular formula C16H12N2O4 B3008755 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 340987-11-3

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3008755
CAS No.: 340987-11-3
M. Wt: 296.282
InChI Key: FJQDQDYABDRENR-UHFFFAOYSA-N
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Description

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound offered as a building block for research and development. Compounds based on the isoindole-1,3-dione (phthalimide) scaffold are of significant interest in medicinal chemistry due to their broad biological potential . Specifically, derivatives of this core structure are extensively investigated as potential therapeutic agents for neurodegenerative diseases. Research indicates that such molecules can act as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are important targets in the context of Alzheimer's disease therapy. The structure features a nitro group and a 2-phenylethyl substituent, which can be leveraged for further chemical modifications to explore structure-activity relationships or to create novel molecular entities. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-(2-phenylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15-12-7-4-8-13(18(21)22)14(12)16(20)17(15)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQDQDYABDRENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents. The phenylethyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the isoindole core is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Phenylethyl chloride with aluminum chloride as a catalyst.

Major Products

    Reduction: Formation of 4-amino-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry

4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The nitro group can be oxidized to form nitroso derivatives.
  • Reduction : The nitro group can be reduced to an amine using agents like hydrogen gas with a catalyst.

These reactions facilitate the development of new compounds with potentially useful properties in medicinal chemistry.

The compound exhibits significant biological activity, making it a candidate for drug discovery and development. Notably:

  • Antimicrobial Properties : Derivatives of this compound have shown promise in treating infections due to their ability to inhibit bacterial growth.

    For instance, a study highlighted the synthesis of related isoindoline derivatives that demonstrated antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Isoindole derivatives have been reported to modulate inflammatory pathways by influencing pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase (COX) enzymes . This suggests potential applications in treating inflammatory diseases.

Industrial Applications

The compound is also utilized in the production of specialty chemicals, including:

  • Dyes and Pigments : Its structural characteristics allow it to be incorporated into formulations for dyes and pigments used in various industries.

Case Study 1: Antimicrobial Activity Evaluation

A series of isoindoline derivatives were synthesized and evaluated for their antimicrobial properties. The study found that certain modifications of the this compound led to enhanced activity against Gram-positive bacteria. The mechanism was attributed to the interaction of the nitro group with bacterial enzymes .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory mechanisms of isoindole derivatives revealed that these compounds could inhibit COX enzymes effectively. In vitro studies demonstrated that specific derivatives reduced the production of pro-inflammatory cytokines in macrophages, suggesting their potential as therapeutic agents for inflammatory conditions .

Summary of Chemical Reactions

Reaction TypeDescriptionKey Reagents
OxidationConversion of nitro group to nitroso derivativesPotassium permanganate
ReductionReduction of nitro group to amineHydrogen gas with Pd/C
SubstitutionIntroduction of functional groups onto the phenyl ringBromine or chlorine with Lewis acid

Mechanism of Action

The mechanism of action of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14)

  • Structure : Nitro group at position 5 instead of 3.
  • Activity : Similar anticonvulsant efficacy in PTZ and MES models, but molecular docking studies indicate differences in sodium (Na⁺) channel interactions. The 4-nitro isomer shows higher binding affinity to the Na⁺ channel’s open pore model compared to the 5-nitro derivative .
  • Molecular Docking : Both isomers adopt distinct conformations during docking simulations using AutoDock 4.2.3, with the 4-nitro derivative exhibiting a lower binding energy (−8.2 kcal/mol vs. −7.5 kcal/mol for the 5-nitro isomer) .

b. 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione (Pomalidomide)

  • Structure: Amino group at position 4 and a dioxopiperidinyl substituent instead of phenylethyl.
  • Activity: Approved for cancer therapy (multiple myeloma), unlike the anticonvulsant focus of the nitro derivative. The amino group enhances immunomodulatory effects, while the nitro group in the target compound contributes to redox activity .
  • Electrochemical Behavior: The nitro group in 4-nitro derivatives undergoes reversible reduction to form radical anions, whereas amino-substituted analogs (e.g., pomalidomide) exhibit irreversible reduction due to electron-donating effects .
Substituent Effects on Physicochemical Properties
Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties
4-Nitro-2-(2-phenylethyl)-...dione Nitro (4), Phenylethyl 296.29 Anticonvulsant activity; redox-active
2-(3-Methylphenyl)-4-nitro...dione 3-Methylphenyl (2) 282.26 Lower lipophilicity; unstudied activity
5,6-Dichloro-2-(2-fluorophenyl)...dione Cl (5,6), F (2) 329.15 Fungicidal properties; higher toxicity
Captan Trichloromethylthio 300.59 Fungicide; carcinogenic; insoluble
  • Captan (3a,4,7,7a-tetrahydro-2-[(trichloromethylthio)]-1H-isoindole-1,3(2H)-dione): Unlike the nitro derivative, captan’s sulfur-containing substituent confers potent fungicidal activity but raises environmental and toxicological concerns (carcinogenicity, skin sensitization) .

Biological Activity

4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindole derivatives. This compound features a nitro group and an isoindole moiety, which contribute to its diverse biological activities. The molecular formula is C16H12N2O4C_{16}H_{12}N_{2}O_{4} with a molecular weight of approximately 296.29 g/mol .

The presence of the nitro group in this compound enhances its potential biological activity through redox interactions, while the phenethyl moiety may facilitate interactions with various biological targets, including enzymes and receptors .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Many isoindole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Antioxidant properties : The compound may act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its potential therapeutic effects against oxidative stress-related conditions .
  • Anticancer potential : Preliminary studies suggest that isoindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules.
  • The phenethyl group enhances the compound's affinity for specific receptors or enzymes, modulating their activities and influencing metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoindole derivatives:

  • Cyclooxygenase Inhibition :
    • A study evaluated nine new 1H-isoindole derivatives for their COX inhibitory activity. Some compounds demonstrated stronger inhibition than the reference drug meloxicam, suggesting significant anti-inflammatory potential .
  • Oxidative Stress Scavenging :
    • Research indicated that certain isoindole derivatives exhibit ROS and RNS scavenging activity. This property is critical for protecting cells from oxidative damage and has implications for neurodegenerative diseases .
  • Anticancer Activity :
    • Isoindole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound exhibited cytotoxicity against various cancer cell lines in vitro .

Comparative Analysis of Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with other related compounds:

Compound NameChemical FormulaKey Features
4-Nitrophthalic AnhydrideC8H5NO4Used in synthesis; simpler structure
N-MethylphthalimideC10H9NOExhibits similar reactivity; less bulky
4-Aminophthalic AcidC8H9NShows different biological activity; amino instead of nitro group

The structural uniqueness of this compound may enhance its biological activity compared to simpler analogs due to its specific combination of functional groups .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterConditionYield (%)Purity (HPLC)
Ethanol, reflux1 h, 78°C7298.5
DMF, 80°C2 h, stirring8597.2
Column purificationEthyl acetate/hexane6899.1

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Slow evaporation from ethanol or methanol yields diffraction-quality crystals .

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : SHELXT (intrinsic phasing) or SHELXD (dual-space methods) for phase determination .

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. H atoms are placed geometrically or located via difference maps .

Visualization : ORTEP-3 (GUI version) generates publication-quality thermal ellipsoid plots .

Q. Software Comparison

ToolApplicationStrengths
SHELXSuiteStructure solution/refinementRobust for small molecules, high compatibility with crystallographic data
WinGXData processingIntegrated suite for SC-XRD workflow automation

Advanced: What methodological approaches are employed in molecular docking studies to evaluate the interaction of this compound with biological targets such as sodium channels?

Methodological Answer:

Target preparation : Homology modeling (e.g., NaV1.2 channel using K-channel templates) ensures accurate binding site definition .

Ligand preparation : Generate low-energy conformers via PM3 optimization in HYPERCHEM .

Docking protocol :

  • Software : AutoDock 4.2.3 with Lamarckian Genetic Algorithm (LGA).
  • Grid parameters : 60 × 60 × 60 Å grid centered on the channel’s pore domain.
  • Scoring : Binding energy (ΔG) and inhibition constant (Ki) calculated from empirical free-energy functions.

Validation : Compare docking poses with known inhibitors (e.g., phenytoin) and validate via RMSD clustering (<2.0 Å acceptable) .

Q. Table 2: Docking Results vs. Phenytoin (Reference)

CompoundΔG (kcal/mol)Ki (nM)RMSD (Å)
4-Nitro-2-(2-phenylethyl)-derivative-9.22201.8
Phenytoin-8.5520N/A

Advanced: How do researchers resolve contradictions between in vitro COX inhibition data and in vivo analgesic efficacy for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Pharmacokinetics (PK) : Poor bioavailability or rapid metabolism.
  • Off-target effects : Activity at non-COX targets (e.g., NMDA receptors).
  • Metabolite activity : Active metabolites not detected in vitro.

Q. Resolution strategies :

PK/PD modeling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .

Metabolite profiling : Identify metabolites using HRMS and test their COX affinity.

Pathway analysis : Transcriptomics (RNA-seq) on treated tissues to uncover alternative mechanisms (e.g., NF-κB inhibition) .

Case Study : A derivative showed weak COX-1 inhibition (IC50 = 45 μM) in vitro but potent analgesia in a neuropathic pain model. Metabolite screening revealed a demethylated analog with 10-fold higher potency .

Advanced: What analytical techniques are used to characterize thermal degradation products of this compound, and how do they inform stability assessments in pharmacological formulations?

Methodological Answer:

  • Pyrolysis-GC/MS : Heat samples to 500°C under inert atmosphere; identify volatile degradation products (e.g., 1H-isoindole-1,3-dione, nitrobenzene) .
  • TGA-FTIR : Couple thermogravimetric analysis with infrared spectroscopy to track real-time decomposition pathways.
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months; monitor degradation via HPLC-PDA.

Q. Key Degradation Products

Productm/zProbable Pathway
1H-Isoindole-1,3-dione147Nitro group elimination
2-Phenylethylamine121Amide bond hydrolysis
4-Nitrobenzoic acid167Oxidation of the isoindole ring

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